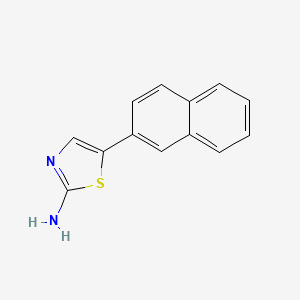
5-(Naphthalen-2-yl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Naphthalen-2-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a naphthalene moiety. Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The incorporation of a naphthalene ring enhances the compound’s aromaticity and potential interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-2-yl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with naphthalene derivatives. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as silica sulfuric acid (SSA) can be used to facilitate the reaction and reduce the reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Naphthalen-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0°C to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran (THF); temperatures from 0°C to room temperature.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide); solvents like dichloromethane or acetonitrile; temperatures from 0°C to reflux.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or alkylated thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 5-(Naphthalen-2-yl)thiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity . The naphthalene moiety enhances the compound’s binding affinity and specificity for certain molecular targets, such as DNA gyrase in bacteria .
Comparación Con Compuestos Similares
5-Methyl-1,3-thiazol-2-yl derivatives: Known for their antimicrobial and anticancer activities.
Thiazole-based Betti bases: Exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness: 5-(Naphthalen-2-yl)thiazol-2-amine stands out due to its unique combination of a thiazole ring and a naphthalene moiety, which enhances its aromaticity and potential interactions with biological targets. This structural feature contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C13H10N2S |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
5-naphthalen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H10N2S/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,15) |
Clave InChI |
DJWMDDJBMOYRIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)
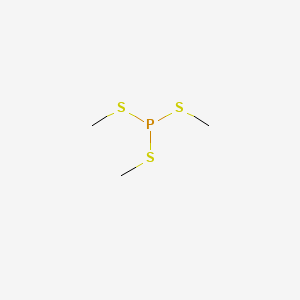
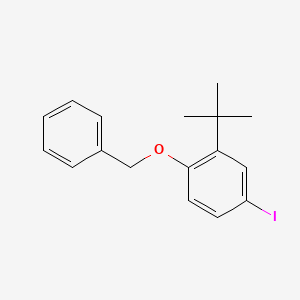

![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760770.png)
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)
![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)

![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
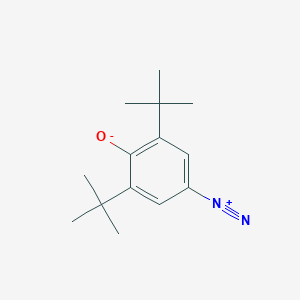
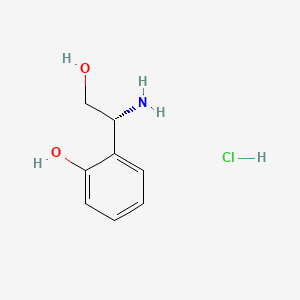
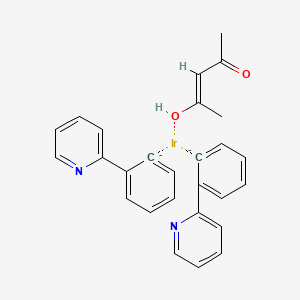
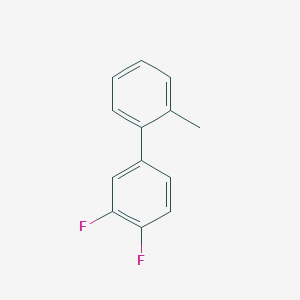
![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)
